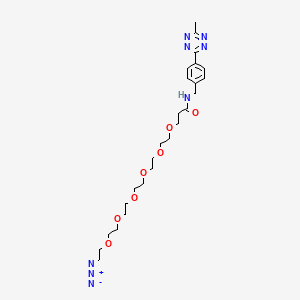
Methyltetrazine-amino-PEG6-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyltetrazine-amino-PEG6-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and an azide group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
准备方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG6-azide is synthesized through a series of chemical reactions that involve the incorporation of the methyltetrazine and azide groups into a PEG backbone. The methyltetrazine group is typically introduced via a reaction with carboxylic acids and activated esters, while the azide group is introduced through a reaction with terminal alkynes and cyclooctyne derivatives.
Industrial Production Methods
Industrial production of this compound involves custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to ensure high purity and quality assurance. The compound is stored at -18°C to maintain its stability and purity.
化学反应分析
Types of Reactions
Methyltetrazine-amino-PEG6-azide undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: The methyltetrazine group can participate in IEDDA reactions with dienophiles, which are commonly used in bioorthogonal labeling.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, terminal alkynes, cyclooctyne derivatives, and dienophiles.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the PEG linker and the functional groups.
Major Products Formed
The major products formed from these reactions are bioconjugates that contain the methyltetrazine and azide groups, which can be used for further bioorthogonal labeling and detection.
科学研究应用
Methyltetrazine-amino-PEG6-azide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry reactions to create bioconjugates and other complex molecules.
Biology: Employed in activity-based protein profiling (ABPP) to identify and visualize enzyme activities within complex biological systems.
Medicine: Utilized in drug delivery systems and diagnostic imaging to target specific biomolecules and pathways.
Industry: Applied in the development of advanced materials and nanotechnology for various industrial applications.
作用机制
The mechanism of action of methyltetrazine-amino-PEG6-azide involves its ability to participate in bioorthogonal reactions without interfering with the biological functions of the target molecules. The methyltetrazine group reacts with dienophiles through IEDDA reactions, while the azide group reacts with terminal alkynes and cyclooctyne derivatives through click chemistry . These reactions allow for the selective labeling and detection of specific biomolecules and pathways .
相似化合物的比较
Methyltetrazine-amino-PEG6-azide is unique due to its heterobifunctional nature, which allows it to participate in multiple types of bioorthogonal reactions. Similar compounds include:
Methyltetrazine-PEG6-DBCO: Contains a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, which allows for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Methyltetrazine-PEG6-amine: Features a methyltetrazine group and a primary amine functional group, used for site-specific labeling of biomolecules.
Methyltetrazine-Ph-PEG4-azide: Contains a methyltetrazine group and an azide group, similar to this compound, but with a shorter PEG spacer.
These compounds share similar functionalities but differ in their specific applications and reaction conditions.
属性
分子式 |
C25H38N8O7 |
|---|---|
分子量 |
562.6 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C25H38N8O7/c1-21-29-31-25(32-30-21)23-4-2-22(3-5-23)20-27-24(34)6-8-35-10-12-37-14-16-39-18-19-40-17-15-38-13-11-36-9-7-28-33-26/h2-5H,6-20H2,1H3,(H,27,34) |
InChI 键 |
AKWGAPOEHIWRTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B14035016.png)


![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)
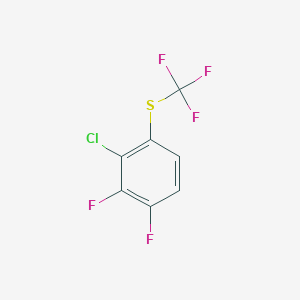
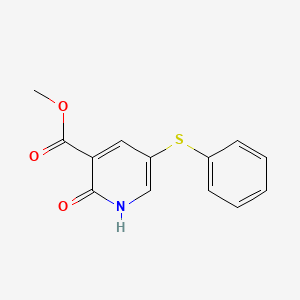
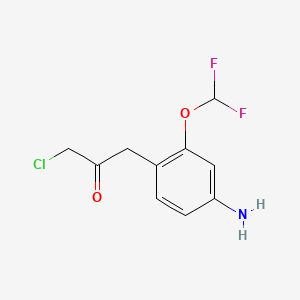
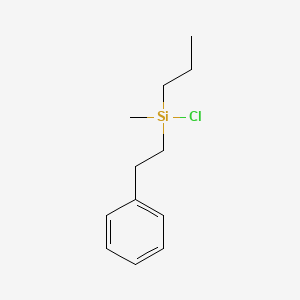
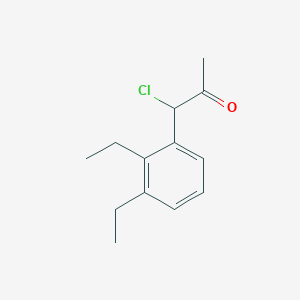
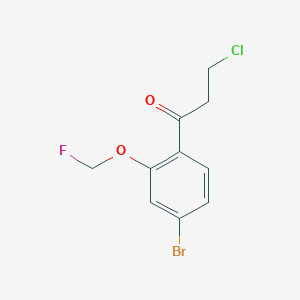

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)

